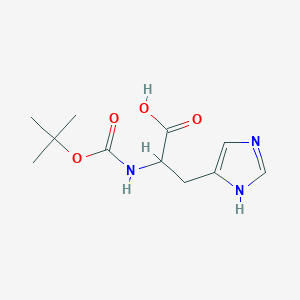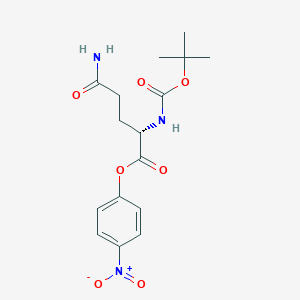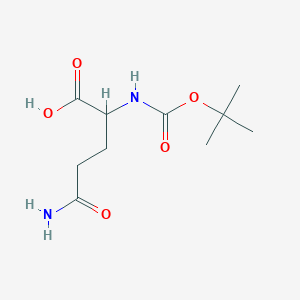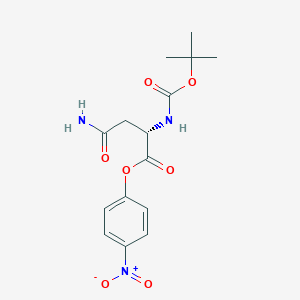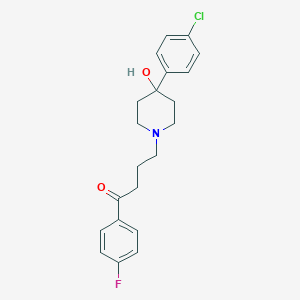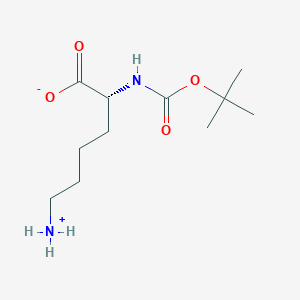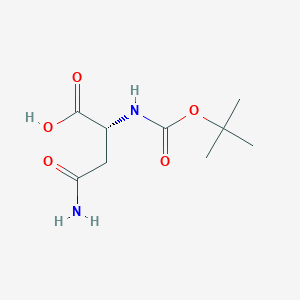
(S)-2-氨基-4-((叔丁氧羰基)氨基)丁酸甲酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the free amino group.
科学研究应用
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: Used in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.
作用机制
Target of Action
It is known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions .
Mode of Action
It is known that the compound contains a tert-butyloxycarbonyl (boc) group, which is a common protecting group used in peptide synthesis . The Boc group prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds .
Biochemical Pathways
While the specific biochemical pathways affected by H-DAB(BOC)-OME HCL are not explicitly stated in the available literature, it is known that amino acid derivatives can be involved in a variety of biochemical processes. For instance, they can participate in the synthesis of proteins, neurotransmitters, and other bioactive molecules. The Boc-protected amino acids, such as H-DAB(BOC)-OME HCL, are often used as starting materials in dipeptide synthesis .
Pharmacokinetics
In this case, the Boc group might influence the compound’s solubility and stability, potentially affecting its bioavailability .
Action Environment
The action, efficacy, and stability of H-DAB(BOC)-OME HCL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity and stability. Additionally, the presence of other molecules or ions in the environment can also affect the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes several types of chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), coupling reagents (e.g., N-hydroxysuccinimide).
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Deprotection: Free amino acid.
Substitution: Peptide bonds, amides.
Hydrolysis: Free carboxylic acid.
相似化合物的比较
Similar Compounds
- (S)-Methyl 2-amino-4-((benzyloxycarbonyl)amino)butanoate hydrochloride
- (S)-Methyl 2-amino-4-((fluorenylmethoxycarbonyl)amino)butanoate hydrochloride
Uniqueness
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is unique due to the stability and ease of removal of the tert-butoxycarbonyl group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
属性
IUPAC Name |
methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647775 |
Source


|
| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-15-0 |
Source


|
| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



